molecular formula C14H11N3O3 B2519497 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one CAS No. 26029-31-2

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one

Cat. No. B2519497
CAS RN: 26029-31-2
M. Wt: 269.26
InChI Key: JCICAOWUWBGQSG-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one (2-NPQ) is an organic compound that belongs to the class of quinazolinones. It is a yellow crystalline solid and has a molecular weight of 213.2 g/mol. 2-NPQ is a versatile compound, with various applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds, such as quinazolines and quinoxalines, as well as in the synthesis of biologically active molecules. In addition, 2-NPQ has been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and anti-inflammatory agents.

Scientific Research Applications

1. Corrosion Inhibition

Quinazoline Schiff base compounds, including derivatives of dihydroquinazolin-4(1H)-one, have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid solutions. These compounds, such as 3-(5-nitro-2-hydroxybenzylideneamino)-2(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (NNDQ), demonstrate effective corrosion inhibition properties, functioning as mixed-type inhibitors. The efficiency of these inhibitors is linked to their concentration and adsorption on mild steel surfaces (Khan et al., 2017).

2. Synthetic Applications

2,3-Dihydroquinazolin-4(1H)-one derivatives are synthesized through various chemical processes, indicating the compound's versatility in chemical synthesis. For example, one method involves a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (Niknam et al., 2011). Another method utilizes selenium-catalyzed carbonylative synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives with a focus on avoiding toxic CO gas (Zhou et al., 2019).

3. Fluorescence Properties

The fluorescence properties of certain dihydroquinazolin-4(1H)-one derivatives have been studied, indicating potential applications as molecular fluorescent probes. This research evaluates the structure-fluorescence relationships of these compounds, considering different substituents and their effect on fluorescence properties (Motyka et al., 2011).

4. Catalysis and Green Chemistry

Some derivatives of dihydroquinazolin-4(1H)-one have been synthesized in ionic liquids or ionic liquid-water systems without additional catalysts, showcasing an eco-friendly approach in chemical synthesis. This method highlights the compound's role in promoting sustainable and green chemical processes (Chen et al., 2007).

5. Metal Complexation Studies

Research into 1,2-dihydroquinazolin-4(3H)-one derivatives includes their complexation with transition metals. These complexes have been analyzed for various properties, including anti-inflammatory and analgesic activities, demonstrating the compound's relevance in coordination chemistry and medicinal chemistry (Hunoor et al., 2010).

properties

IUPAC Name

2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8,13,15H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCICAOWUWBGQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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